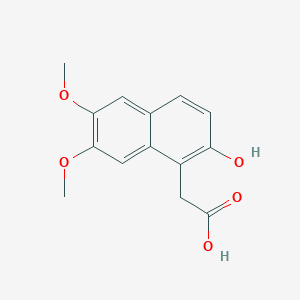
Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
准备方法
合成路线和反应条件: 1-乙基-8-氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的合成通常涉及在受控条件下对适当前体的环化。一种常见的方法包括在氟化剂存在下,使2-氨基苯甲酸乙酯与乙酰乙酸乙酯反应。反应在回流条件下进行,然后环化形成喹啉环。
工业生产方法: 该化合物的工业生产通常采用类似的合成路线,但规模更大。该工艺涉及使用高纯度试剂和优化的反应条件,以确保最大产量和纯度。反应通常在具有精确温度和压力控制的大型反应器中进行。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在乙基处,导致形成羧酸。
还原: 还原反应可以针对羰基,将其转化为羟基。
取代: 在适当的条件下,氟原子可以被其他卤素或官能团取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤素交换反应通常使用像碘化钠在丙酮中的试剂。
主要产物:
氧化: 形成1-乙基-8-氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯。
还原: 形成1-乙基-8-氟-4-羟基-1,4-二氢喹啉-3-羧酸乙酯。
取代: 根据所用取代基的不同,形成各种卤代衍生物。
4. 科研应用
1-乙基-8-氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯在科学研究中具有广泛的应用:
化学: 用作合成更复杂喹诺酮衍生物的结构单元。
生物学: 研究其潜在的抗菌特性及其与细菌酶的相互作用。
医学: 研究其在开发新型抗菌药物中的潜在用途。
工业: 用于生产特种化学品,以及作为制药制造中的中间体。
5. 作用机理
1-乙基-8-氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯的作用机理涉及其与细菌DNA旋转酶和拓扑异构酶IV的相互作用。这些酶对细菌DNA复制和转录至关重要。通过抑制这些酶,该化合物阻止了细菌细胞分裂并导致细胞死亡。氟原子增强了该化合物穿透细菌细胞壁的能力,从而提高了其疗效。
类似化合物:
环丙沙星: 另一种具有相似作用机理但结构特征不同的氟喹诺酮类药物。
左氧氟沙星: 一种具有更广谱活性的氟喹诺酮类药物。
诺氟沙星: 一种主要用于治疗泌尿道感染的氟喹诺酮类药物。
独特之处: 1-乙基-8-氟-4-氧代-1,4-二氢喹啉-3-羧酸乙酯之所以独特,是因为其特定的乙基和氟取代基赋予了其独特的药代动力学特性,并增强了其抗菌活性。其结构修饰使其能够与细菌酶进行靶向相互作用,使其成为进一步研究和开发的有价值的化合物。
科学研究应用
Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial properties and its interactions with bacterial enzymes.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the compound’s ability to penetrate bacterial cell walls, increasing its efficacy.
相似化合物的比较
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A fluoroquinolone used primarily for urinary tract infections.
Uniqueness: Ethyl 1-ethyl-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific ethyl and fluoro substitutions, which confer distinct pharmacokinetic properties and enhance its antibacterial activity. Its structural modifications allow for targeted interactions with bacterial enzymes, making it a valuable compound for further research and development.
属性
分子式 |
C14H14FNO3 |
|---|---|
分子量 |
263.26 g/mol |
IUPAC 名称 |
ethyl 1-ethyl-8-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14FNO3/c1-3-16-8-10(14(18)19-4-2)13(17)9-6-5-7-11(15)12(9)16/h5-8H,3-4H2,1-2H3 |
InChI 键 |
OPZJNGQHQBUWCV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)F)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)



![3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11855403.png)

![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)




![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)

![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)
